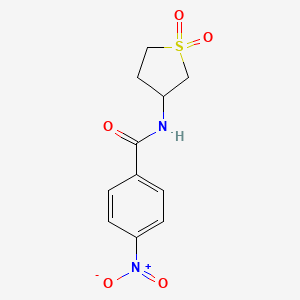

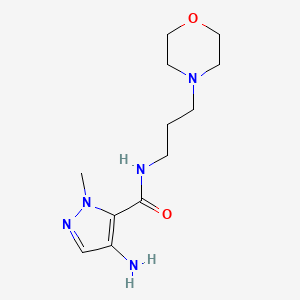

![molecular formula C23H21N3O3S3 B2472537 N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098646-86-6](/img/structure/B2472537.png)

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl compounds are a class of heterocyclic organic compounds that possess a wide range of properties and applications . They are known to have optical properties, coordination properties, and electron acceptor properties . They are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves a reaction between benzo[d]thiazol-2-amine and other compounds . For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield .

Molecular Structure Analysis

The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling substituted 2-amino benzothiazoles with other compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed based on their IR, 1H, 13C NMR, and mass spectral data .

科学的研究の応用

Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters, related to the compound , have been used in the synthesis of various heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. This showcases the compound's utility in developing diverse chemical structures, potentially useful in medicinal chemistry and material science (Mohareb et al., 2004).

Radiosynthesis for PET Tracers : Analogous compounds have been synthesized for potential use as PET (Positron Emission Tomography) tracers. This highlights the compound's relevance in diagnostic imaging, although the specific compound was not successful as a PET tracer (Liu et al., 2012).

Oxidative C–H Functionalization : N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, similar in structure to the requested compound, have been synthesized via oxidative C–S bond formation. This application demonstrates the potential of such compounds in organic synthesis, particularly in metal-free approaches (Mariappan et al., 2016).

Antitumor Activity : Certain thiazole derivatives have shown significant antitumor effects, suggesting the relevance of such compounds in cancer research and potential therapeutic applications (Ostapiuk et al., 2017).

Stem Cell Research : Thiazole derivatives have been utilized in stem cell research, particularly in enhancing the generation of human induced pluripotent stem cells. This indicates the compound's potential in regenerative medicine and biological research (Ries et al., 2013).

Antimicrobial Evaluation : Thiazole-carboxamides have been evaluated for their antimicrobial properties, signifying their potential in developing new antibacterial and antifungal agents (Talupur et al., 2021).

Anticancer Evaluation : Another study showed that certain N-(benzo[d]thiazol-2-yl) derivatives possess anticancer activities, further reinforcing the compound's significance in cancer research (Senthilkumar et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S3/c27-22(19-11-6-14-26(19)32(28,29)21-13-7-15-30-21)25(16-17-8-2-1-3-9-17)23-24-18-10-4-5-12-20(18)31-23/h1-5,7-10,12-13,15,19H,6,11,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRAGMPMZRURET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2472461.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide](/img/structure/B2472472.png)

![ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2472474.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2472477.png)